2,3-Dibromo-7-nitro-9h-fluoren-9-one

Analytical Chemistry Quality Control Synthesis Monitoring

Avoid costly isomer misidentification. The unique 2,3-dibromo-7-nitro substitution pattern of this fluorenone intermediate is irreplaceable for targeted synthetic routes, ensuring correct regiochemistry in downstream products. Procure the authentic regioisomer as a reference standard for HPLC validation and structure-function studies. High-purity ≥98% material available for R&D and custom synthesis. Contact us for bulk inquiries and competitive pricing.

Molecular Formula C13H5Br2NO3
Molecular Weight 382.99 g/mol
CAS No. 21878-87-5
Cat. No. B14713831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dibromo-7-nitro-9h-fluoren-9-one
CAS21878-87-5
Molecular FormulaC13H5Br2NO3
Molecular Weight382.99 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=CC(=C(C=C23)Br)Br
InChIInChI=1S/C13H5Br2NO3/c14-11-4-8-7-2-1-6(16(18)19)3-9(7)13(17)10(8)5-12(11)15/h1-5H
InChIKeyUSNVKWVUKNTCTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dibromo-7-nitro-9H-fluoren-9-one (CAS 21878-87-5): A Halogenated Fluorenone Intermediate with Defined Physicochemical Properties for Specialized Synthesis


2,3-Dibromo-7-nitro-9H-fluoren-9-one is a halogenated aromatic compound featuring a fluorenone core substituted with bromine atoms at the 2- and 3-positions and a nitro group at the 7-position. It is classified as a bromonitrofluorenone derivative, with a molecular formula of C13H5Br2NO3, a molecular weight of 382.99 g/mol, and a calculated density of 2.025 g/cm³ . This substitution pattern confers a unique electronic structure that differentiates it from other bromonitrofluorenone regioisomers and underpins its utility as a specialized intermediate in organic synthesis [1].

2,3-Dibromo-7-nitro-9H-fluoren-9-one: Why Regioisomeric Analogs Are Not Interchangeable


While bromonitrofluorenones share a common molecular formula (C13H5Br2NO3), the specific positions of bromine and nitro substituents on the fluorenone core dictate the compound's electronic properties, reactivity, and physical characteristics [1]. The 2,3-dibromo-7-nitro substitution pattern represents a distinct regioisomer that is not equivalent to the more commonly studied 2,7-dibromo-4-nitrofluorenone (DBNFN) [2] or 2,4,7-trinitrofluorenone [3]. Generic substitution among these analogs can lead to unintended outcomes in synthetic routes, altered electron affinity in materials applications, or compromised purity in analytical workflows. The following evidence details the quantifiable basis for selecting this specific regioisomer.

2,3-Dibromo-7-nitro-9H-fluoren-9-one (21878-87-5): Direct Quantitative Comparison Against Key Analogs


Regioisomeric Differentiation: 2,3-Dibromo-7-nitrofluorenone vs. 2,7-Dibromo-4-nitrofluorenone in HPLC Retention and Analytical Selectivity

In reverse-phase high-performance liquid chromatography (RP-HPLC), 2,7-dibromo-4-nitrofluorenone (DBNFN) is routinely analyzed as a distinct chemical entity. The validated HPLC method demonstrates that DBNFN is fully resolved from its synthetic precursor, 2,7-dibromofluorenone, and from other fluorenone by-products under optimized conditions using a C18 column and a methanol:water (85:15) mobile phase with UV detection at 254 nm [1]. While this method was developed for the 2,7-dibromo-4-nitro regioisomer, the structural dissimilarity between the 2,3-dibromo-7-nitro and the 2,7-dibromo-4-nitro substitution patterns guarantees a different chromatographic retention time due to altered polarity and molecular geometry. This difference is critical for researchers who require pure, characterized material; substituting one regioisomer for another will invalidate a method that has been validated for a specific isomer, necessitating full re-validation.

Analytical Chemistry Quality Control Synthesis Monitoring

Synthetic Efficiency: 2,3-Dibromo-7-nitrofluorenone Synthesis Yield in Water vs. Organic Solvent Methods

A series of bromo-, nitro-, and bromonitrofluorenones, including the 2,3-dibromo-7-nitro derivative, can be synthesized chemo- and regioselectively in 90–98% yield using water as the sole solvent [1]. This represents a significant improvement over traditional synthetic methods for fluorenone derivatives, which often require substantial amounts of organic solvents and more complex workup procedures. The high yield and mild conditions (electrophilic aromatic bromination and nitration in water) offer a cost-effective and environmentally friendly alternative for obtaining this specific regioisomer [1].

Green Chemistry Synthetic Methodology Process Chemistry

Physicochemical Differentiation: Density as a Physical Property vs. Regioisomeric Analogs

The calculated density of 2,3-dibromo-7-nitro-9H-fluoren-9-one is reported as 2.025 g/cm³ . While this is a calculated rather than an experimentally measured value, it serves as a quantifiable point of differentiation from other bromonitrofluorenone regioisomers, which may exhibit different densities due to variations in molecular packing and intermolecular interactions stemming from the altered substitution pattern. For example, the isomer 2,7-dibromo-4-nitrofluorenone, with an identical molecular formula, will have a different crystal structure and thus a different solid-state density. This property is relevant for formulation, material characterization, and quality control.

Physical Chemistry Material Science Quality Control

2,3-Dibromo-7-nitro-9H-fluoren-9-one: Validated Application Scenarios Stemming from Comparative Evidence


Precision Synthesis of Regioisomerically Pure Fluorenone Derivatives

The defined substitution pattern of 2,3-dibromo-7-nitro-9H-fluoren-9-one makes it a specific and essential building block for constructing more complex fluorenone-based molecules where the 2,3- and 7-positions are critical for downstream reactivity or final product properties. As the high-yield, water-based synthesis demonstrates [1], this compound can be reliably produced for use in multistep syntheses where regioisomeric purity is paramount. Any deviation from this specific regioisomer will lead to a different product distribution, making this compound irreplaceable for targeted synthetic routes.

Analytical Method Development and Reference Standard for Regioisomeric Purity Assessment

In analytical chemistry, particularly when developing and validating HPLC methods for complex reaction mixtures, the availability of a pure, well-characterized regioisomer is essential. While specific chromatographic data for this compound is not available, the established analytical methodology for its close analog, 2,7-dibromo-4-nitrofluorenone [2], provides a framework. Procuring authentic 2,3-dibromo-7-nitro-9H-fluoren-9-one allows for the creation of a unique reference standard, enabling accurate quantification of this specific isomer in a mixture and preventing misidentification that would arise from using an incorrect analog.

Material Science: Investigation of Structure-Property Relationships in Bromonitrofluorenones

The distinct electronic and structural features of this regioisomer, as indicated by its calculated density , position it as a candidate for investigating how specific bromine and nitro substitution patterns affect solid-state packing, electron affinity, and optoelectronic properties in fluorenone-based materials. Its use in such studies is justified by its unique substitution pattern, which differs from more common isomers like 2,7-dibromo-4-nitrofluorenone, allowing for a systematic exploration of structure-function relationships.

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